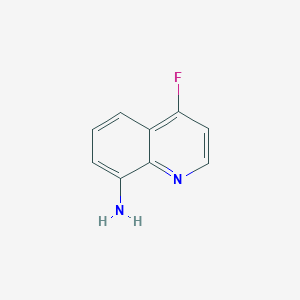

4-Fluoroquinolin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoroquinolin-8-amine is a chemical compound with the CAS Number: 1416439-07-0 . It has a molecular weight of 162.17 . It is a powder in physical form .

Synthesis Analysis

Quinolin-8-amines are valuable scaffolds in organic synthesis . The synthesis of quinolin-8-amines can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

The molecular structure of 4-Fluoroquinolin-8-amine is represented by the InChI Code: 1S/C9H7FN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 .Physical And Chemical Properties Analysis

4-Fluoroquinolin-8-amine is a powder in physical form . It has a molecular weight of 162.17 .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

4-Fluoroquinolin-8-amine: is a key precursor in the synthesis of fluoroquinolones, a class of antibiotics with potent antibacterial properties . These compounds are effective against a wide range of bacterial infections due to their ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. The introduction of a fluorine atom at the 4-position of quinolin-8-amine enhances the antibacterial activity, making it a valuable compound in developing new antibacterial drugs.

Antimalarial Drugs

The quinoline ring system is historically significant in antimalarial drugs4-Fluoroquinolin-8-amine derivatives have been explored for their potential use in treating malaria . The fluorine atom’s presence is believed to increase the efficacy of these compounds by improving their pharmacokinetic properties, such as better membrane permeability and metabolic stability.

Anticancer Research

Fluorinated quinolines, including those derived from 4-Fluoroquinolin-8-amine , are being studied for their anticancer properties . These compounds can act as enzyme inhibitors that are essential for cancer cell proliferation. Their ability to interfere with various signaling pathways in cancer cells makes them promising candidates for anticancer drug development.

Enzyme Inhibition

In the field of enzyme inhibition, 4-Fluoroquinolin-8-amine serves as a scaffold for developing inhibitors against a range of enzymes . These inhibitors can regulate biological pathways involved in disease states, offering therapeutic potential for conditions such as rheumatoid arthritis and psoriasis.

Agricultural Chemicals

The structural analogs of 4-Fluoroquinolin-8-amine have found applications in agriculture as pesticides and herbicides . The fluorine atom’s electronegativity and small size allow for the creation of compounds with specific activities against agricultural pests, contributing to crop protection and yield improvement.

Material Science

In material science, 4-Fluoroquinolin-8-amine derivatives are utilized in the synthesis of liquid crystals and fluorescent materials . These materials have applications in display technologies and optical devices due to their unique light-emitting properties.

Wirkmechanismus

While the specific mechanism of action for 4-Fluoroquinolin-8-amine is not mentioned in the search results, fluoroquinolones, a related family of compounds, have a specific mechanism of action that allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-fluoroquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRZTDKGDSZUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoroquinolin-8-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)

![N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide](/img/structure/B2961007.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2961014.png)

![4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B2961016.png)

![4-[(Carbamoylmethyl)amino]benzoic acid](/img/structure/B2961017.png)

![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2961021.png)

![6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine](/img/structure/B2961023.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2961024.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)